molecular formula C15H14O2 B3339300 3,6-Dimethoxy-9H-fluorene CAS No. 96617-41-3

3,6-Dimethoxy-9H-fluorene

Cat. No.: B3339300
CAS No.: 96617-41-3
M. Wt: 226.27 g/mol
InChI Key: QIPUWRQXLQLWDC-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-9H-fluorene is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol It is a derivative of fluorene, characterized by the presence of two methoxy groups at the 3 and 6 positions on the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-9H-fluorene typically involves the methoxylation of fluorene derivatives. One common method includes the reaction of fluorene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3,6-Dimethoxy-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-9H-fluorene depends on its specific application. In organic electronics, its role as a charge transport material involves interactions with other components in the device, facilitating the movement of electrons or holes. The methoxy groups enhance its solubility and processability, making it suitable for solution-based fabrication techniques .

Properties

IUPAC Name

3,6-dimethoxy-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)14(10)8-12/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPUWRQXLQLWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC3=C2C=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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